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Compound of Interest

Compound Name: 5-ethyl-1-methyl-1H-pyrazole

CAS No.: 41818-33-1

Cat. No.: B2852537

Get Quote

Executive Summary
5-Ethyl-1-methyl-1H-pyrazole is a specialized heterocyclic scaffold used primarily to modulate

steric bulk and lipophilicity in small molecule drug discovery. Unlike its more common isomer, 1-

methyl-3-ethyl-1H-pyrazole, the 1,5-substitution pattern introduces significant steric clash near

the nitrogen lone pairs, altering the binding kinetics of fused ring systems (e.g., pyrazolo[3,4-

d]pyrimidines) used in kinase inhibition. This guide outlines the regioselective synthesis,

functionalization logic, and quality control parameters required to utilize this building block

effectively.

Chemical Identity & Physiochemical Profile[1][2][3]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Significance
The ethyl group at C5 plays a dual role:

Conformational Lock: In biaryl systems, the C5-ethyl group forces an out-of-plane twist, often

improving selectivity for enzyme pockets (e.g., PDE5, JAK kinases) by disrupting planar

stacking.

Metabolic Stability: The ethyl chain offers a handle for further metabolic oxidation (to

hydroxyethyl) without altering the core aromaticity.

Synthetic Accessibility & Regiocontrol (The Core
Challenge)
The primary challenge in working with this scaffold is regioselectivity. The reaction of

methylhydrazine with unsymmetrical 1,3-dicarbonyls typically favors the formation of the 1,3-

isomer (sterically less hindered) over the desired 1,5-isomer.

Mechanism of Regioselectivity
To selectively synthesize the 1,5-isomer, one must manipulate the electrophilicity of the

carbonyl centers. The most robust route utilizes enaminones rather than simple diketones.

Diagram 1: Regioselective Synthesis Logic
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Caption: Regioselective synthesis pathway favoring the 1,5-isomer via enaminone

intermediates.

Validated Experimental Protocol: Enaminone Route
Objective: Synthesis of 5-ethyl-1-methyl-1H-pyrazole with >95:5 isomeric ratio.

Enaminone Formation: React 3-oxopentanal (generated in situ or as sodium salt) with

dimethylamine hydrochloride to form 1-(dimethylamino)pent-1-en-3-one.

Cyclization:

Cool the enaminone solution (in Ethanol) to 0°C.

Add Methylhydrazine dropwise.[1] Note: Methylhydrazine is toxic; use in a fume hood.

Mechanism: The unsubstituted NH₂ of methylhydrazine is the stronger nucleophile and

attacks the carbon bearing the dimethylamino group (Michael-type addition-elimination).

The secondary nitrogen (NHMe) then attacks the carbonyl carbon to close the ring.

Purification: The 1,5-isomer has a lower boiling point and different polarity than the 1,3-

isomer. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Quality Control (Self-Validation):
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NOESY NMR: This is the only definitive test.

1,5-Isomer: Strong NOE signal between N-Methyl protons and the Ethyl CH₂ protons.

1,3-Isomer: No NOE between N-Methyl and Ethyl group (they are distant).

Functionalization Strategies
Once the core scaffold is secured, it serves as a nucleophile for electrophilic aromatic

substitution (SEAr). The C4 position is the most reactive site.

Functionalization Workflow
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Diagram 2: C4-Diversification Logic
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Caption: Divergent synthesis from the C4-reactive core to high-value pharmaceutical

intermediates.

Medicinal Chemistry Applications
Kinase Inhibitors (The "Gatekeeper" Role)
In ATP-competitive inhibitors, the pyrazole ring often mimics the adenine ring of ATP. The 5-

ethyl group is specifically used to target the "gatekeeper" residue in the kinase hinge region.

Case Study: In the development of pyrazolo[3,4-d]pyrimidines (e.g., analogs of Ibrutinib),

replacing a 1-methyl group with a 5-ethyl group can improve selectivity for tyrosine kinases

(like Src or Tec family) by exploiting the hydrophobic pocket adjacent to the gatekeeper

residue.

SDHI Fungicides
While 1-methyl-3-substituted pyrazoles are common in commercial fungicides (e.g.,

Fluxapyroxad), the 1,5-isomers are emerging in patent literature to overcome resistance. The

5-ethyl group alters the vector of the amide bond (when C4-carboxylated), potentially

bypassing mutations in the succinate dehydrogenase enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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